2,9-Dimethyldecanedinitrile

Description

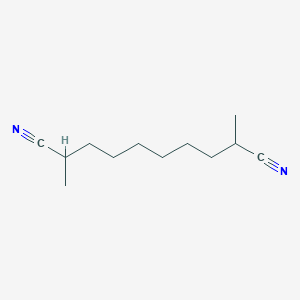

Structure

3D Structure

Properties

CAS No. |

88691-92-3 |

|---|---|

Molecular Formula |

C12H20N2 |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2,9-dimethyldecanedinitrile |

InChI |

InChI=1S/C12H20N2/c1-11(9-13)7-5-3-4-6-8-12(2)10-14/h11-12H,3-8H2,1-2H3 |

InChI Key |

QYERYRCECLCURH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCC(C)C#N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis and Characterization of 2,9-Dimethyldecanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document outlines a proposed methodology for the synthesis and characterization of the novel compound, 2,9-dimethyldecanedinitrile. Due to the absence of specific literature for this molecule, this guide provides a plausible synthetic route based on established organic chemistry principles, specifically the Kolbe nitrile synthesis. Furthermore, it details the standard analytical techniques that would be employed for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This paper serves as a foundational resource for researchers interested in the synthesis and study of this and similar long-chain aliphatic dinitriles.

Proposed Synthesis of this compound

A feasible and direct approach for the synthesis of this compound is the Kolbe nitrile synthesis.[1][2][3] This method involves the nucleophilic substitution of a dihaloalkane with a cyanide salt. The proposed starting material for this synthesis is 2,9-dibromo-decane.

Reaction Scheme:

Experimental Protocol: Proposed Kolbe Nitrile Synthesis

Materials:

-

2,9-dibromo-decane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,9-dibromo-decane (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (2.2 equivalents) to the solution. The slight excess of sodium cyanide ensures the complete conversion of the dihalide.

-

Heat the reaction mixture to 80-100°C and maintain it at this temperature under reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing distilled water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution) to remove any remaining DMSO and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

The synthesized this compound would be characterized using a suite of spectroscopic techniques to confirm its structure and assess its purity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of the nitrile functional group.

Expected Data:

The IR spectrum of this compound is expected to show a sharp and intense absorption band in the region of 2240-2260 cm⁻¹ , which is characteristic of the C≡N stretching vibration in aliphatic nitriles.[4][5][6] Other expected peaks would include C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Data:

-

~2.3-2.5 ppm: A multiplet corresponding to the protons on the carbons alpha to the nitrile groups (-CH₂-CN).

-

~1.2-1.7 ppm: A series of complex multiplets arising from the methylene (-CH₂-) protons in the long aliphatic chain.

-

~0.9 ppm: A doublet corresponding to the methyl protons (-CH₃) at the C2 and C9 positions.

Expected ¹³C NMR Data:

-

~118-122 ppm: A signal corresponding to the carbon atoms of the nitrile groups (-C≡N).[7][8][9]

-

~25-40 ppm: Signals for the methylene carbons in the aliphatic chain.

-

~15-25 ppm: Signals for the methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the synthesized compound.

Expected Data:

The electron ionization (EI) mass spectrum of this compound (C₁₂H₂₀N₂) is expected to show:

-

Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 192.2.

-

[M-1]⁺ Peak: A characteristic peak at m/z = 191.2, resulting from the loss of a hydrogen atom.[10]

-

Fragmentation Peaks: A complex fragmentation pattern resulting from the cleavage of the aliphatic chain. A prominent peak resulting from the McLafferty rearrangement may be observed at m/z = 41.[10]

Data Presentation

Table 1: Proposed Synthesis Reaction Parameters

| Parameter | Value |

| Starting Material | 2,9-dibromo-decane |

| Reagent | Sodium Cyanide (NaCN) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Reaction Temperature | 80-100°C |

| Reaction Time | 12-24 hours |

| Proposed Yield | Moderate to Good |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| IR Spectroscopy | C≡N stretch: 2240-2260 cm⁻¹ (sharp, intense) |

| C-H stretch: 2850-2960 cm⁻¹ | |

| ¹H NMR Spectroscopy | ~2.3-2.5 ppm (-CH₂-CN) |

| ~1.2-1.7 ppm (-CH₂-) | |

| ~0.9 ppm (-CH₃) | |

| ¹³C NMR Spectroscopy | ~118-122 ppm (-C≡N) |

| ~25-40 ppm (-CH₂-) | |

| ~15-25 ppm (-CH₃) | |

| Mass Spectrometry | Molecular Ion (m/z): 192.2 (weak or absent) |

| [M-1]⁺ (m/z): 191.2 |

Visualizations

Caption: Proposed synthesis workflow for this compound.

References

- 1. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 2. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]

- 3. Kolbe_nitrile_synthesis [chemeurope.com]

- 4. scribd.com [scribd.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. GCMS Section 6.17 [people.whitman.edu]

"2,9-Dimethyldecanedinitrile CAS number and IUPAC name"

A comprehensive review of its chemical identity, synthesis, and potential applications.

For the attention of: Researchers, Scientists, and Drug Development Professionals.

An extensive search of chemical databases and scientific literature has revealed that "2,9-Dimethyldecanedinitrile" is not a recognized or indexed chemical compound. There is no established CAS number or formal IUPAC name associated with this specific nomenclature. It is plausible that this name is a misnomer, refers to a novel, uncharacterized compound, or is a specific derivative not widely documented.

This guide, therefore, addresses the constituent components of the requested name to provide relevant information for researchers. It will cover the related, well-documented compound 2,9-dimethyldecane and provide a general overview of the synthesis of dinitriles , which may be applicable to the theoretical synthesis of this compound.

Section 1: Chemical Identity of Related Compounds

While this compound is not documented, the hydrocarbon backbone, 2,9-dimethyldecane, is a known compound.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| 2,9-Dimethyldecane | 2,9-dimethyldecane | 1002-17-1 | C₁₂H₂₆ | 170.34 g/mol |

Source: PubChem CID 517733[1]

2,9-dimethyldecane is an alkane and a volatile organic compound that has been identified as a bacterial and plant metabolite.[1]

Section 2: General Methodologies for Dinitrile Synthesis

The synthesis of dinitriles can be achieved through various established chemical reactions. For a hypothetical compound like this compound, a plausible synthetic route would involve the reaction of a corresponding dihaloalkane with a cyanide salt. This is a variation of the Kolbe nitrile synthesis .

Experimental Protocol: Generalized Kolbe Nitrile Synthesis for Dinitriles

This protocol outlines a general procedure for the synthesis of a dinitrile from a dihaloalkane.

Materials:

-

A dihaloalkane (e.g., 2,9-dibromo-decane, if available)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Acetone)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Standard glassware for extraction and purification

Procedure:

-

In a round-bottom flask, dissolve the dihaloalkane in the chosen polar aprotic solvent.

-

Add a molar excess of the cyanide salt (typically 2.2 to 2.5 equivalents) to the solution.

-

Attach a reflux condenser and bring the mixture to reflux with vigorous stirring. The reaction temperature and time will depend on the specific substrate and solvent used.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude dinitrile.

-

Purify the crude product using a suitable method, such as distillation or column chromatography.

Logical Workflow for Dinitrile Synthesis

Caption: Generalized workflow for the synthesis of a dinitrile via the Kolbe nitrile synthesis.

Section 3: Potential Applications in Drug Development

While there is no specific information on this compound, the nitrile functional group is a valuable component in medicinal chemistry. Nitriles can act as bioisosteres for carbonyl groups, participate in hydrogen bonding, and serve as precursors for other functional groups like amines and carboxylic acids.

Signaling Pathways and Drug Design

The incorporation of nitrile groups into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. For instance, the linear and rigid nature of the nitrile group can be used to orient a molecule within a binding pocket of a target protein.

Hypothetical Role in a Signaling Pathway

The following diagram illustrates a hypothetical scenario where a dinitrile-containing compound could act as an inhibitor in a generic signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by a dinitrile compound.

While "this compound" does not correspond to a known chemical entity in public databases, this guide provides a framework for understanding its potential synthesis and properties based on related compounds and general chemical principles. Researchers interested in this specific molecule would likely need to undertake its de novo synthesis and characterization. The information provided on general dinitrile synthesis and the role of nitriles in drug development can serve as a valuable starting point for such an endeavor.

References

An In-depth Technical Guide on the Solubility of 2,9-Dimethyldecanedinitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive framework for understanding and determining the solubility of 2,9-Dimethyldecanedinitrile in various organic solvents. Due to the limited publicly available solubility data for this specific compound, this guide offers a template for researchers to systematically measure and record solubility, outlines a detailed experimental protocol, and provides visualizations for experimental workflows. This guide is intended to be a practical tool for scientists working with this compound in laboratory and development settings.

Introduction to this compound

This compound is a dinitrile compound with the chemical formula C12H20N2. Its structure, featuring two nitrile groups on a branched decane backbone, suggests a degree of polarity that will influence its solubility in organic solvents. The nitrile groups are capable of dipole-dipole interactions and hydrogen bonding with appropriate solvents. The hydrocarbon chain, however, contributes to its nonpolar character. Therefore, the solubility of this compound is expected to be dependent on the balance of polarity and non-polarity in the chosen solvent. Understanding the solubility of this compound is crucial for its application in synthesis, purification, and formulation processes.

Quantitative Solubility Data

The following table is designed to summarize the experimentally determined solubility of this compound in a range of organic solvents at various temperatures. Researchers can populate this table with their own experimental findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Non-Polar Solvents | |||

| Hexane | |||

| Toluene | |||

| Diethyl Ether | |||

| Polar Aprotic Solvents | |||

| Acetone | |||

| Acetonitrile | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Polar Protic Solvents | |||

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Water |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a common and reliable technique for solubility measurement.

3.1. Materials

-

This compound (purity > 98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

To each vial, add a known volume (e.g., 5 mL) of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

-

Chromatographic Analysis (for volatile solvents):

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility in g/100 mL using the determined mass or concentration of the solute and the volume of the solvent.

-

Visualizations

The following diagrams illustrate a typical experimental workflow for solubility determination and a logical diagram for solvent selection.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical diagram for the selection of solvents based on polarity.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,9-Dimethyldecanedinitrile

Introduction

2,9-Dimethyldecanedinitrile is a long-chain aliphatic dinitrile. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and processing, particularly in applications where it might be subjected to elevated temperatures. This technical guide outlines the standard methodologies for assessing thermal stability, presents representative data, and discusses potential decomposition mechanisms and hazards associated with this class of compounds.

Aliphatic nitriles are organic compounds containing a cyano (-C≡N) functional group. While generally more stable than their inorganic cyanide counterparts, they can undergo hazardous reactions under certain conditions.[1] Thermal decomposition can be influenced by factors such as temperature, pressure, atmosphere (inert or oxidative), and the presence of impurities or incompatible materials like strong acids, bases, or oxidizing agents.[1][2]

Experimental Protocols for Thermal Analysis

The thermal stability of a compound like this compound is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

-

The analysis is conducted under a continuous flow of an inert gas (e.g., nitrogen or argon) to study pyrolysis, or in an oxidative atmosphere (e.g., air or oxygen) to study combustion.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine key thermal events.

-

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel).

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The differential heat flow required to maintain the sample and reference at the same temperature is recorded.

-

The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events.

-

Data Presentation: Representative Thermal Analysis Data

The following tables summarize hypothetical but representative quantitative data for the thermal analysis of a long-chain aliphatic dinitrile like this compound.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) | Description |

| Onset Decomposition Temperature (Tonset) | ~ 250 °C | ~ 230 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | ~ 280 °C | ~ 260 °C | The temperature at which the maximum rate of mass loss occurs. |

| Final Decomposition Temperature (Tfinal) | ~ 350 °C | ~ 320 °C | The temperature at which mass loss ceases. |

| Residual Mass @ 600 °C | ~ 5% | < 1% | The percentage of the initial mass remaining at the end of the analysis. |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

| Melting | ~ 40 °C | ~ 45 °C | ~ 120 J/g (Endothermic) | Phase transition from solid to liquid. |

| Decomposition | ~ 245 °C | ~ 275 °C | ~ -450 J/g (Exothermic) | Exothermic decomposition indicating a potential thermal hazard. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability and decomposition of this compound.

Caption: Workflow for Thermal Stability and Decomposition Analysis.

Potential Decomposition Pathways and Products

The thermal decomposition of aliphatic dinitriles can proceed through several pathways, influenced by the surrounding atmosphere.

-

In an inert atmosphere (pyrolysis): Decomposition is likely to proceed via radical mechanisms. This can lead to the formation of smaller nitrile fragments, alkenes, and potentially hydrogen cyanide (HCN).[3] Polymerization of the initial products can also occur, leading to a char residue.[3]

-

In an oxidative atmosphere (combustion): The presence of oxygen significantly alters the decomposition process.[3] Combustion is highly exothermic and can lead to a more rapid and complete decomposition. The primary products of complete combustion are carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ). However, incomplete combustion, which is more likely in real-world scenarios, can generate highly toxic products such as carbon monoxide (CO) and hydrogen cyanide (HCN).[1]

It is important to note that nitriles can also undergo hydrolysis in the presence of water, especially at elevated temperatures and in the presence of acidic or basic catalysts, to form amides and subsequently carboxylic acids.[4][5]

Safety and Handling Considerations

Given the potential for hazardous decomposition, several safety precautions should be observed when handling this compound, particularly at elevated temperatures:

-

Avoid Incompatible Materials: Keep the compound away from strong acids, bases, and oxidizing agents to prevent violent reactions.[2]

-

Control Temperature: Avoid strong heating, as it can lead to the formation of explosive mixtures with air.

-

Ensure Adequate Ventilation: Work in a well-ventilated area to prevent the accumulation of potentially toxic vapors or decomposition products.

-

Personal Protective Equipment (PPE): Use appropriate PPE, including safety goggles, gloves, and a lab coat. In case of potential inhalation exposure, respiratory protection may be necessary.

-

Fire Safety: In case of fire, use appropriate extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam. Firefighting may produce irritating and toxic gases.

Conclusion

While specific data for this compound is not publicly available, a comprehensive thermal analysis program based on standard techniques like TGA and DSC can provide crucial information regarding its thermal stability and decomposition behavior. Based on the chemistry of analogous compounds, it is anticipated that this compound will exhibit exothermic decomposition at elevated temperatures, with the potential to form hazardous byproducts, particularly under oxidative conditions. A thorough understanding of these properties is essential for ensuring the safe handling and use of this compound in research and development.

References

Unlocking the Potential: A Technical Guide to Research Areas for Long-Chain Aliphatic Dinitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aliphatic dinitriles, organic compounds featuring two nitrile groups (–C≡N) at the termini of a lengthy hydrocarbon chain, represent a versatile and underexplored class of molecules. While their shorter-chain counterparts, such as adiponitrile, are cornerstones of the polymer industry, the potential of dinitriles with eight or more carbon atoms remains largely untapped. Their unique bifunctionality, combined with the hydrophobicity and flexibility of the long aliphatic chain, opens up a wide array of potential research avenues, from advanced polymer synthesis to novel applications in lubrication, materials science, and even drug development. This technical guide provides an in-depth exploration of these potential research areas, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to inspire and direct future scientific inquiry.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of long-chain aliphatic dinitriles is crucial for exploring their applications. The interplay between the polar nitrile end-groups and the nonpolar aliphatic backbone dictates their solubility, thermal behavior, and reactivity. As the chain length increases, the nonpolar character becomes more dominant, influencing properties like melting point, boiling point, and solubility.

Table 1: Physicochemical Properties of Selected α,ω-Aliphatic Dinitriles

| Dinitrile Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Water Solubility |

| Suberonitrile | Octanedinitrile | 629-40-3 | C₈H₁₂N₂ | 136.20 | - | 172 | - | - |

| Sebaconitrile | Decanedinitrile | 1871-96-1 | C₁₀H₁₆N₂ | 164.25 | 7-8[1] | 199-200[1][2] | 0.915 (at 20°C)[1][3] | Insoluble |

| Dodecanedinitrile | Dodecanedinitrile | 3709-33-9 | C₁₂H₂₀N₂ | 192.30 | - | - | - | Low solubility[4] |

Note: Data for some long-chain dinitriles is sparse in publicly available literature, highlighting a key area for fundamental research.

Dodecanedinitrile, for instance, is largely insoluble in water but shows good solubility in nonpolar organic solvents like hexane and benzene, a characteristic driven by its long hydrocarbon chain.[4] Its solubility in various solvents can be further influenced by temperature.[4]

Potential Research Areas and Applications

The unique molecular architecture of long-chain aliphatic dinitriles lends itself to a variety of promising research and application areas.

Advanced Polymer Synthesis: Beyond Conventional Polyamides

The primary industrial application of dinitriles is as precursors to diamines via reduction of the nitrile groups. These diamines are then used in polycondensation reactions to produce polyamides. Long-chain aliphatic dinitriles offer the potential to create novel polyamides and other polymers with unique properties.

-

High-Performance Polyamides: The incorporation of long, flexible aliphatic segments between amide groups can lead to polyamides with lower moisture absorption, improved dimensional stability, and enhanced flexibility compared to their short-chain counterparts. Research in this area could focus on synthesizing and characterizing a series of long-chain polyamides and copolyamides, exploring the relationship between dinitrile chain length and the resulting polymer's mechanical, thermal, and chemical resistance properties.

-

Biodegradable Polymers: The long aliphatic chains can also impart a degree of biodegradability. Research could explore the synthesis of copolyesters or copolyamides incorporating long-chain dinitrile-derived monomers and evaluating their biodegradation profiles under various environmental conditions.

-

Elastomers and Thermoplastic Elastomers: The flexibility of the long alkyl chains makes these dinitriles interesting building blocks for elastomers. By functionalizing the dinitrile backbone or copolymerizing with other monomers, novel thermoplastic elastomers with tailored properties could be developed.

High-Performance Functional Fluids

The combination of polarity from the nitrile groups and the lubricating properties of the long hydrocarbon chain suggests potential applications as functional fluids.

-

Lubricant Additives: Long-chain organic molecules are known to act as friction modifiers and anti-wear additives in lubricants. The nitrile groups could provide enhanced surface adhesion through polar interactions with metal surfaces, forming a protective film that reduces friction and wear. Research should focus on synthesizing various long-chain dinitriles and evaluating their performance as additives in different base oils, including measuring friction coefficients and wear scar diameters.

-

Plasticizers: Plasticizers are added to polymers to increase their flexibility and durability. Long-chain aliphatic dinitriles could act as novel, potentially bio-based, plasticizers for polymers like PVC.[5][6][7][8] The long alkyl chain would provide the necessary spacing between polymer chains to increase flexibility, while the polar nitrile groups could enhance compatibility with polar polymers.[5][6] Research in this area would involve blending dinitriles with various polymers and characterizing the mechanical and thermal properties of the resulting materials.

Corrosion Inhibitors

Organic molecules containing heteroatoms like nitrogen are often effective corrosion inhibitors. The nitrile groups in long-chain dinitriles can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.[9] The long aliphatic chain can further enhance this protection by creating a hydrophobic barrier. Research could involve synthesizing dinitriles with varying chain lengths and evaluating their corrosion inhibition efficiency for different metals and in various corrosive environments using electrochemical techniques.

Corrosion inhibition by dinitrile adsorption.

Drug Development and Biological Activity

While a less conventional application, the unique properties of long-chain aliphatic dinitriles could be leveraged in drug development. The nitrile group is a common pharmacophore found in many approved drugs, where it can participate in hydrogen bonding and other polar interactions with biological targets.[10] The long aliphatic chain can modulate lipophilicity, influencing a molecule's ability to cross cell membranes and its pharmacokinetic profile.

-

Novel Scaffolds for Drug Discovery: Long-chain dinitriles could serve as novel scaffolds for the synthesis of new bioactive molecules. The terminal nitrile groups can be chemically modified to a variety of other functional groups, such as amines, carboxylic acids, or heterocycles, allowing for the creation of diverse chemical libraries for screening.

-

Targeted Drug Delivery: The amphiphilic nature of derivatives of long-chain dinitriles could be explored for the development of novel drug delivery systems, such as micelles or nanoparticles.

It is important to note that the toxicity of aliphatic nitriles is often associated with the metabolic release of cyanide.[11][12][13][14] Therefore, any exploration in this area must be accompanied by rigorous toxicological evaluation.

Drug discovery workflow with dinitriles.

Key Experimental Protocols

To facilitate research in these areas, detailed experimental protocols are essential. The following sections provide methodologies for the synthesis of long-chain aliphatic dinitriles and their subsequent conversion to diamines.

Biocatalytic Synthesis of α,ω-Aliphatic Dinitriles

This sustainable method utilizes aldoxime dehydratases to convert dialdoximes into dinitriles under mild conditions, avoiding the use of toxic reagents like hydrogen cyanide.[15][16]

Step 1: Synthesis of α,ω-Dialdoximes from Dialdehydes

-

Materials: α,ω-dialdehyde (e.g., adipic aldehyde, suberic aldehyde), hydroxylamine hydrochloride, sodium hydroxide, water, ethanol.

-

Procedure: a. Dissolve the α,ω-dialdehyde in ethanol in a round-bottom flask. b. In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. c. Slowly add the hydroxylamine solution to the dialdehyde solution with stirring at room temperature. d. Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). e. Upon completion, the dialdoxime product often precipitates from the solution. If not, the product can be extracted with an organic solvent (e.g., ethyl acetate). f. The crude product is purified by recrystallization or column chromatography.

Step 2: Enzymatic Dehydration of α,ω-Dialdoximes to α,ω-Dinitriles [15]

-

Materials: α,ω-dialdoxime, whole-cell biocatalyst expressing an aldoxime dehydratase (e.g., E. coli expressing OxdA or OxdB), potassium phosphate buffer (pH 7.0), dimethyl sulfoxide (DMSO, optional co-solvent).

-

Procedure: a. Prepare a suspension of the whole-cell biocatalyst in the potassium phosphate buffer in a sealed reaction vessel. b. Add the solid α,ω-dialdoxime to the cell suspension. If the substrate has low aqueous solubility, a co-solvent like DMSO can be added (e.g., 20% v/v). c. Flush the vessel with an inert gas (e.g., argon) and seal it. d. Stir the reaction mixture at a controlled temperature (e.g., 30°C). e. Monitor the conversion of the dialdoxime to the dinitrile using gas chromatography (GC) or high-performance liquid chromatography (HPLC). f. Upon completion, the product can be extracted from the reaction mixture using an appropriate organic solvent. g. The organic extract is then dried and the solvent is removed under reduced pressure to yield the crude dinitrile, which can be further purified by distillation or chromatography.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. Sebaconitrile | 1871-96-1 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Biotransformation by enzymes of the nitrile metabolism : biotrans [biotrans.mbu.cas.cz]

A Technical Guide to the Homologous Series of Branched-Chain Dinitriles for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of branched-chain dinitriles, a class of organic compounds characterized by two nitrile (-C≡N) groups attached to a branched aliphatic backbone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical space and biological relevance of these molecules. While a systematically studied homologous series of branched-chain dinitriles is not extensively documented in publicly available literature, this guide consolidates known principles of their synthesis and properties based on related aliphatic nitriles and dinitriles.

Synthesis of Branched-Chain Dinitriles

The synthesis of branched-chain dinitriles can be approached through several established methods for nitrile formation, adapted for the introduction of two nitrile groups and a branched structure. Key strategies include nucleophilic substitution and cyanation reactions.

Nucleophilic Substitution Routes

A primary method for synthesizing dinitriles involves the reaction of dihaloalkanes with cyanide salts.[1] To introduce branching, an appropriately substituted dihaloalkane is required.

Experimental Protocol: Synthesis of a Branched-Chain Dinitrile via Nucleophilic Substitution

This protocol is a generalized procedure based on common nucleophilic substitution reactions for nitrile synthesis.

-

Objective: To synthesize a branched-chain dinitrile from a corresponding branched-chain dihalide.

-

Materials:

-

Branched-chain dihalide (e.g., 1,3-dibromo-2-methylpropane)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

-

Water

-

Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

-

Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the branched-chain dihalide in the polar aprotic solvent.

-

Add a molar excess (typically 2.2 to 2.5 equivalents) of sodium cyanide to the solution.

-

Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific substrate and solvent used (e.g., 80-150 °C for several hours). Monitor the reaction progress using an appropriate technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous mixture with an organic solvent multiple times.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude dinitrile product by vacuum distillation or column chromatography.

-

-

Characterization: The final product should be characterized by spectroscopic methods such as Infrared (IR) spectroscopy (to confirm the presence of the nitrile group, typically a sharp peak around 2250 cm⁻¹), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR to confirm the overall structure), and mass spectrometry (to confirm the molecular weight).

The following diagram illustrates the general workflow for this synthesis.

Other Synthetic Routes

Alternative methods for nitrile synthesis could be adapted for branched-chain dinitriles, such as the dehydration of diamides or cyanide-free methods involving the transformation of other functional groups.[2][3] For instance, a di-aldehyde could be converted to a di-oxime and subsequently dehydrated to form a dinitrile.[3]

Physicochemical Properties of Branched-Chain Dinitriles

The physical properties of a homologous series of branched-chain dinitriles are expected to follow general chemical principles. Branching generally lowers the melting and boiling points compared to their straight-chain isomers due to reduced efficiency in crystal packing and decreased surface area for intermolecular interactions.

Boiling Points

Nitriles exhibit high boiling points for their molecular weight due to strong dipole-dipole interactions arising from the polar nitrile group.[4][5] Within a homologous series of branched-chain dinitriles, the boiling point is expected to increase with the length of the carbon chain due to stronger van der Waals forces.

Solubility

Lower molecular weight nitriles are soluble in water because they can accept hydrogen bonds from water molecules via the lone pair of electrons on the nitrogen atom.[4][5] As the hydrocarbon portion of the molecule increases in size, the solubility in water is expected to decrease. The presence of two nitrile groups would likely enhance water solubility compared to a corresponding mononitrile of similar molecular weight.

The following table summarizes the expected trends in the physicochemical properties of a hypothetical homologous series of branched-chain dinitriles.

| Property | Trend with Increasing Carbon Chain Length | Influence of Branching (vs. linear isomer) |

| Boiling Point | Increase | Decrease |

| Melting Point | Generally Increase (can be irregular) | Decrease |

| Water Solubility | Decrease | Generally Increase (for isomers) |

| Polarity | Relatively Constant (dominated by -CN groups) | No significant change |

Biological Activity and Applications in Drug Development

Nitrile-containing compounds are found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[6] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other interactions with biological targets. Aliphatic dinitriles have been studied for their enzymatic transformation by microorganisms, suggesting their potential role in biocatalysis and biodegradation.[7]

While specific data on the biological activities of homologous series of branched-chain dinitriles is scarce, their structural features suggest several potential areas of interest for drug development:

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Enzyme Inhibition: The electrophilic carbon of the nitrile group can interact with nucleophilic residues in enzyme active sites.

-

Modulation of Physicochemical Properties: The introduction of branched dinitrile moieties can be used to fine-tune the solubility, lipophilicity, and other properties of a lead compound.

The potential involvement of branched-chain dinitriles in metabolic pathways could be analogous to the catabolism of branched-chain amino acids, which involves a series of enzymatic steps.

The diagram below outlines a hypothetical signaling pathway interaction for a bioactive dinitrile compound.

Conclusion

Branched-chain dinitriles represent an underexplored area of chemical space with potential applications in materials science and drug discovery. While a comprehensive body of literature on their homologous series is not yet established, their synthesis can be achieved through established organic chemistry methodologies. Their physicochemical properties are predicted to follow trends related to chain length and branching, and their biological activity warrants further investigation. This guide provides a foundational understanding for researchers looking to explore this promising class of compounds.

References

- 1. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 3. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Natural products containing the nitrile functional group and their biological activities [repository.rcsi.com]

- 7. researchgate.net [researchgate.net]

Navigating the Toxicological Landscape of 2,9-Dimethyldecanedinitrile: An In-Depth Technical Guide

Disclaimer: No direct toxicological studies have been published for 2,9-Dimethyldecanedinitrile. This guide provides a comprehensive overview of the anticipated toxicological profile based on data from structurally analogous aliphatic dinitriles. The information herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution. All data and methodologies are derived from surrogate compounds and established testing protocols.

Executive Summary

This compound is an aliphatic dinitrile for which specific safety and toxicology data are not publicly available. This technical guide synthesizes information from related aliphatic dinitriles, such as adiponitrile, decanedinitrile, and dodecanenitrile, to construct a predictive toxicological profile. The primary mechanism of acute toxicity for short-chain aliphatic nitriles is the metabolic release of cyanide, which can inhibit cellular respiration. Longer-chain aliphatic dinitriles are anticipated to have lower acute toxicity due to slower metabolism and lower bioavailability. This document summarizes key toxicological endpoints, presents available quantitative data in a structured format, details representative experimental protocols, and provides visualizations of the metabolic pathway and a general in-vivo acute toxicity testing workflow.

Predicted Toxicological Profile

Based on data from analogous compounds, this compound is predicted to exhibit moderate acute toxicity if ingested or inhaled. Skin and eye irritation are also potential hazards. The toxicity of aliphatic nitriles is largely attributed to the in-vivo metabolic release of cyanide.[1]

Acute Toxicity

Aliphatic dinitriles can be toxic if swallowed, inhaled, or absorbed through the skin. The primary mechanism of systemic toxicity is the metabolic cleavage of the nitrile group, leading to the release of cyanide ions.[1] Cyanide disrupts cellular respiration by inhibiting cytochrome c oxidase in the mitochondria.

Data on Structurally Similar Aliphatic Dinitriles:

| Compound | CAS No. | Species | Route | LD50/LC50 | Reference |

| Adiponitrile | 111-69-3 | Rat | Oral | 100 - 500 mg/kg | [2] |

| Adiponitrile | 111-69-3 | Rat | Inhalation | 1.71 mg/L (4h) | [2] |

| Dodecanenitrile | 2437-25-4 | Rat | Oral | 500 mg/kg | [3][4] |

Genetic Toxicology

No specific genotoxicity data is available for this compound. Adiponitrile was found to be not a genetic toxin.[2] Standard assays such as the Ames test and in vitro chromosomal aberration test would be necessary to evaluate the mutagenic and clastogenic potential of this compound.

Repeated-Dose Toxicity

Sub-chronic and chronic toxicity studies on analogous compounds are limited. For adiponitrile, repeated inhalation exposure in rats resulted in hematological changes.[2]

Skin and Eye Irritation

Aliphatic dinitriles are generally considered to be skin and eye irritants. Adiponitrile caused slight eye irritation but no skin irritation in rabbits.[2] Decanenitrile is classified as a skin irritant.[5]

Experimental Protocols

The following are representative experimental protocols for key toxicological studies. These are generalized procedures based on OECD guidelines and are not specific to any single study cited due to the lack of detailed published methodologies for the surrogate compounds.

Acute Oral Toxicity (Representative Protocol based on OECD TG 423)

-

Test System: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.

-

Age of Animals: 8-12 weeks at the start of dosing.

-

Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water available ad libitum.

-

Dose Administration: The test substance is administered orally by gavage. A single dose is used.

-

Procedure: A sequential testing procedure is used, with three animals per step. Dosing is initiated at a starting dose level selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the initial dose determines the subsequent dose levels.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A full necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD50 is estimated based on the observed mortalities.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Representative Protocol based on OECD TG 439)

-

Test System: Commercially available reconstructed human epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™).

-

Procedure: The test substance is applied topically to the surface of the RhE tissue. Following a defined exposure period, the substance is removed by washing.

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified spectrophotometrically.

-

Endpoint: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to negative controls.

Visualizations

Signaling Pathways and Experimental Workflows

The primary mechanism of toxicity for aliphatic dinitriles involves metabolic activation. The following diagram illustrates the conceptual metabolic pathway leading to the release of cyanide.

References

- 1. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. dodecane nitrile, 2437-25-4 [perflavory.com]

- 4. dodecane nitrile, 2437-25-4 [thegoodscentscompany.com]

- 5. Decanenitrile | C10H19N | CID 74791 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,9-Dimethyldecanedinitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

Currently, there is a notable absence of specific, published synthesis methods for 2,9-dimethyldecanedinitrile in the available scientific literature. Consequently, this document presents a proposed, robust two-step synthetic route based on well-established and reliable chemical transformations. The proposed pathway begins with the conversion of a suitable C10 precursor, 2,9-decanediol, to the corresponding dibromide, followed by a dicyanation reaction to yield the target dinitrile.

This protocol is designed to provide a strong foundational methodology for researchers to produce this compound for further study and application. The described procedures are adapted from general methods for analogous chemical conversions and are accompanied by detailed experimental steps, safety precautions, and recommendations for characterization.

Proposed Synthetic Scheme

The proposed synthesis of this compound is a two-step process:

-

Bromination of 2,9-decanediol: The diol is converted to the corresponding dibromide using a standard brominating agent.

-

Dicyanation of 2,9-dibromodecane: The resulting dibromide undergoes a nucleophilic substitution with cyanide ions to yield the final dinitrile product.

Figure 1: Proposed two-step synthesis of this compound.

Data Presentation: Summary of Proposed Synthesis

The following table summarizes the key parameters for the proposed two-step synthesis of this compound. Expected yields are estimates based on typical outcomes for these types of reactions and may vary.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Expected Yield (%) |

| 1 | Bromination of Diol | 2,9-decanediol, Phosphorus tribromide (PBr₃) | Dichloromethane (DCM) | 0 to 25 | 4 | 80-90 |

| 2 | Dicyanation of Dibromide | 2,9-dibromodecane, Sodium cyanide (NaCN) | Dimethyl sulfoxide (DMSO) | 90 | 12 | 70-85 |

Experimental Protocols

Safety Precautions: This protocol involves hazardous materials. Phosphorus tribromide is corrosive and reacts violently with water. Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step 1: Synthesis of 2,9-dibromodecane (Proposed)

This protocol details the conversion of 2,9-decanediol to 2,9-dibromodecane via reaction with phosphorus tribromide.

Materials:

-

2,9-decanediol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,9-decanediol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the flask in an ice bath to 0 °C with stirring.

-

Slowly add phosphorus tribromide (0.7 equivalents, a slight excess per hydroxyl group) dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of ice water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,9-dibromodecane.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound (Proposed)

This protocol describes the dicyanation of 2,9-dibromodecane to form the target dinitrile using the principles of the Kolbe nitrile synthesis.[1][2][3][4][5]

Materials:

-

2,9-dibromodecane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-neck round-bottom flask equipped with a condenser, thermometer, and magnetic stir bar, add sodium cyanide (2.5 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

-

Heat the mixture to 90 °C with stirring to dissolve the sodium cyanide.

-

Add a solution of 2,9-dibromodecane (1 equivalent) in a small amount of DMSO to the reaction flask.

-

Maintain the reaction mixture at 90 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purify the resulting crude this compound by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization: Experimental Workflow

References

Application Notes and Protocols: 2,9-Dimethyldecanedinitrile as a Precursor in Polymer Synthesis

Introduction

Aliphatic dinitriles are valuable precursors for the synthesis of diamines, which are key building blocks for polyamides. 2,9-Dimethyldecanedinitrile, with its branched C12 backbone, offers the potential to introduce unique properties into the resulting polymers, such as improved solubility, lower crystallinity, and modified thermal and mechanical characteristics compared to their linear counterparts. The conversion of the nitrile groups to amines, followed by polycondensation with a suitable diacid or diacid chloride, can yield novel polyamides. These materials could find applications as engineering plastics, fibers, or adhesives.

Hypothetical Synthesis Pathway

The primary route for utilizing this compound in polymer synthesis involves a two-step process:

-

Reduction to Diamine: The dinitrile is first reduced to the corresponding diamine, 2,9-dimethyldecanediamine.

-

Polycondensation: The resulting diamine is then reacted with a dicarboxylic acid or its derivative to form a polyamide.

Application Notes and Protocols for the Catalytic Hydrolysis of 2,9-Dimethyldecanedinitrile to 2,9-Dimethyldecanedioic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catalytic Methods Overview

The hydrolysis of dinitriles to dicarboxylic acids can be achieved through several catalytic approaches. The choice of method often depends on the desired reaction conditions, substrate compatibility, and scalability.

-

Acid-Catalyzed Hydrolysis: This method typically involves heating the dinitrile in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid.[2][4][5] The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In this approach, the dinitrile is treated with a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup.[2] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.

-

Enzymatic Hydrolysis: Nitrilase enzymes offer a mild and selective alternative for the conversion of dinitriles to dicarboxylic acids.[6] This biocatalytic method can often be performed under neutral pH and ambient temperature, minimizing side reactions and byproducts.

Data Presentation: Comparison of Catalytic Methods

The following table summarizes the key parameters and expected outcomes for the different catalytic hydrolysis methods. Please note that these are generalized values based on typical nitrile hydrolysis reactions and may require optimization for 2,9-dimethyldecanedinitrile.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis (Nitrilase) |

| Catalyst | HCl, H₂SO₄ | NaOH, KOH | Nitrilase |

| Typical Temperature | 80-110°C (Reflux) | 80-110°C (Reflux) | 25-40°C |

| Typical Reaction Time | 12-48 hours | 12-48 hours | 24-72 hours |

| Solvent | Aqueous acid | Aqueous base | Aqueous buffer (e.g., phosphate) |

| Pressure | Atmospheric | Atmospheric | Atmospheric |

| Expected Yield | Moderate to High | Moderate to High | Potentially High |

| Selectivity | May have side products from harsh conditions | May have side products from harsh conditions | High |

| Workup | Extraction, crystallization | Acidification, extraction, crystallization | Enzyme removal, extraction, crystallization |

| Advantages | Readily available and inexpensive reagents | Readily available and inexpensive reagents | Mild conditions, high selectivity, environmentally friendly |

| Disadvantages | Harsh conditions, potential for side reactions | Harsh conditions, requires stoichiometric base and subsequent acidification | Enzyme cost and stability, may require specific enzyme screening |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (10-20 eq). The volume should be sufficient to ensure effective stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water).

-

Protocol 2: Base-Catalyzed Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (10-20 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.

-

Monitoring the Reaction: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 12-24 hours).

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of 1-2. This should be done in an ice bath as the neutralization is exothermic.

-

Collect the precipitated dicarboxylic acid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization.

-

Protocol 3: Enzymatic Hydrolysis of this compound

-

Enzyme and Buffer Preparation: Prepare a phosphate buffer solution (e.g., 50-100 mM, pH 7.0-8.0). Suspend the nitrilase enzyme in the buffer.

-

Reaction Setup: In a temperature-controlled shaker flask, add the this compound (1.0 eq) to the enzyme-buffer suspension. A co-solvent such as DMSO or ethanol may be used at a low concentration (<5% v/v) to aid in substrate solubility.

-

Reaction Conditions: Incubate the mixture at the optimal temperature for the specific nitrilase (typically 25-40°C) with constant agitation.

-

Monitoring the Reaction: Monitor the formation of the diacid using High-Performance Liquid Chromatography (HPLC) or GC.

-

Workup and Purification:

-

Once the reaction is complete, terminate the reaction by adding a water-miscible organic solvent (e.g., acetonitrile) to precipitate the enzyme, or by heat denaturation followed by centrifugation.

-

Remove the denatured enzyme by centrifugation or filtration.

-

Acidify the supernatant to a pH of 1-2 with a suitable acid (e.g., HCl).

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Mandatory Visualization

Caption: Experimental workflow for the catalytic hydrolysis of this compound.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. EP3312286A3 - Process for converting dinitriles to dicarboxylic acids - Google Patents [patents.google.com]

Application Notes and Protocols: Reduction of 2,9-Dimethyldecanedinitrile to 2,9-Dimethyldecanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reduction of 2,9-dimethyldecanedinitrile to its corresponding diamine, 2,9-dimethyldecanediamine. The primary method detailed is catalytic hydrogenation using Raney Nickel, a versatile and effective catalyst for the reduction of aliphatic nitriles. While specific literature on the reduction of this compound is limited, the provided protocols are based on established procedures for the hydrogenation of analogous long-chain aliphatic dinitriles.[1][2] These protocols are intended to serve as a comprehensive guide for laboratory synthesis and process development.

Introduction

Aliphatic diamines are crucial building blocks in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The reduction of dinitriles is a common and industrially significant method for producing these valuable compounds.[2] Catalytic hydrogenation stands out as an atom-economical and environmentally benign approach for this transformation.[2] Among the various catalysts, Raney Nickel is widely employed due to its high activity and versatility in hydrogenating a broad range of functional groups, including nitriles.[3]

The reduction of this compound presents a typical challenge for the synthesis of a long-chain, branched diamine. Controlling the reaction conditions is critical to achieve a high yield of the primary diamine and to minimize the formation of secondary and tertiary amine byproducts. This document outlines a robust protocol for this reduction, along with methods for catalyst preparation, reaction monitoring, and product purification.

Chemical Reaction Pathway

The overall chemical transformation is the reduction of the two nitrile functional groups in this compound to primary amine groups using hydrogen gas in the presence of a catalyst.

References

Application Notes and Protocols: The Use of 2,9-Dimethyldecanedinitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2,9-Dimethyldecanedinitrile, focusing on its role as a precursor in the synthesis of valuable macrocyclic ketones. The primary application highlighted is the synthesis of 3-methylcyclopentadecanone, a key component of synthetic muscone, a highly sought-after fragrance and potential therapeutic agent.

Introduction

This compound is a long-chain aliphatic dinitrile that serves as a strategic starting material for the construction of large ring systems. Its structure is particularly well-suited for intramolecular cyclization reactions to form macrocycles, which are important structural motifs in natural products, pharmaceuticals, and fragrances. The most prominent application of this dinitrile is in the synthesis of macrocyclic ketones via the Thorpe-Ziegler reaction.

Key Application: Synthesis of a Muscone Precursor

The intramolecular cyclization of this compound is a key step in the synthesis of 3-methylcyclopentadecanone, the structural basis of muscone. This transformation is typically achieved through the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of the dinitrile to form a cyclic β-enaminonitrile, followed by hydrolysis and decarboxylation to yield the desired macrocyclic ketone.

Reaction Pathway: Thorpe-Ziegler Cyclization of this compound

Caption: Thorpe-Ziegler cyclization of this compound.

Experimental Protocols

Protocol 1: Thorpe-Ziegler Cyclization of this compound

Objective: To synthesize a precursor to 3-methylcyclopentadecanone via intramolecular cyclization of this compound.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | (As available) | Starting material |

| Sodium amide (NaNH₂) | 98% | (e.g., Aldrich) | Strong base, handle with caution |

| Anhydrous Toluene | ≥99.8% | (e.g., Aldrich) | Anhydrous solvent is crucial |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | (e.g., Fisher) | For hydrolysis |

| Diethyl ether | Anhydrous | (e.g., Aldrich) | For extraction |

| Saturated Sodium Bicarbonate Solution | ACS Grade | (As prepared) | For neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | (e.g., VWR) | For drying organic phase |

| High-dilution apparatus | - | - | Recommended to favor intramolecular reaction |

Experimental Procedure:

Step 1: Intramolecular Cyclization

-

Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The use of a high-dilution apparatus is highly recommended.

-

To the flask, add a suspension of sodium amide in anhydrous toluene.

-

Heat the suspension to reflux with vigorous stirring under a nitrogen atmosphere.

-

Dissolve this compound in a significant volume of anhydrous toluene and add it to the dropping funnel.

-

Add the dinitrile solution dropwise to the refluxing sodium amide suspension over a period of 8-12 hours to maintain high dilution conditions, which favor the intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete cyclization.

-

Cool the reaction mixture to room temperature.

Step 2: Hydrolysis and Decarboxylation

-

Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium amide.

-

Separate the organic layer.

-

Slowly add the organic layer to a solution of dilute sulfuric acid (e.g., 30-40% v/v in water) with vigorous stirring.

-

Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the enaminonitrile intermediate to the corresponding β-ketonitrile, followed by decarboxylation to the final macrocyclic ketone.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the desired 3-methylcyclopentadecanone precursor.

General Experimental Workflow

Caption: General workflow for the synthesis of macrocyclic ketones.

Quantitative Data Summary

As no specific literature data for the cyclization of this compound was found, the following table presents typical yields for Thorpe-Ziegler cyclizations of other long-chain dinitriles to provide an expected range for this reaction.

| Dinitrile Substrate | Product Ring Size | Base | Solvent | Yield (%) | Reference |

| Adiponitrile | 6 | NaNH₂ | Toluene | ~80 | Generic Data |

| Suberonitrile | 8 | NaNH₂ | Xylene | ~75 | Generic Data |

| Sebaconitrile | 10 | NaNH₂ | Toluene | ~70 | Generic Data |

| Dodecanedinitrile | 12 | NaNH₂ | Toluene | ~65 | Generic Data |

| This compound | 15 (expected) | NaNH₂ | Toluene | 60-75 (estimated) | (Hypothetical) |

Note: Yields are highly dependent on reaction conditions, particularly the effectiveness of the high-dilution conditions.

Safety Precautions

-

Sodium amide is a highly reactive and moisture-sensitive strong base. It can ignite in air. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.

-

Anhydrous solvents can be flammable. Work in a well-ventilated area away from ignition sources.

-

The quenching of the reaction with water is highly exothermic and can generate flammable hydrogen gas. Perform this step slowly and with adequate cooling.

Disclaimer

The provided experimental protocol is a representative method for the Thorpe-Ziegler cyclization of long-chain dinitriles and has not been specifically optimized for this compound. Researchers should conduct their own literature search for any updated procedures and perform appropriate risk assessments before commencing any experimental work. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary to achieve the desired yield and purity.

Application Notes and Protocols for the Functionalization of 2,9-Dimethyldecanedinitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,9-Dimethyldecanedinitrile is an aliphatic dinitrile that serves as a versatile building block in organic synthesis. The two nitrile groups offer reactive sites for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecules. This document provides detailed protocols for three fundamental functionalization reactions of the nitrile groups in this compound: reduction to primary amines, hydrolysis to carboxylic acids, and the addition of Grignard reagents to form ketones.

Reduction of Nitrile Groups to Primary Amines

The reduction of the nitrile groups in this compound to primary amine groups yields 2,9-dimethyldecane-1,10-diamine. This transformation is commonly achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄).

Protocol 1: Catalytic Hydrogenation using Raney Nickel

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles due to its efficiency and scalability. Raney nickel is a common catalyst for this transformation.

Experimental Protocol:

-

Catalyst Preparation: In a fume hood, carefully wash commercially available Raney nickel (approx. 5-10% by weight of the dinitrile) with deionized water until the washings are neutral, followed by washes with absolute ethanol.

-

Reaction Setup: To a high-pressure autoclave, add this compound and a solvent such as ethanol or methanol. Add the prepared Raney nickel catalyst to the mixture. For improved selectivity and to suppress the formation of secondary amines, a small amount of ammonia or sodium hydroxide can be added.

-

Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-100 bar) and heat the mixture to the reaction temperature (e.g., 100-150°C) with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 2,9-dimethyldecane-1,10-diamine can be purified by vacuum distillation.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yields. This method is well-suited for laboratory-scale syntheses.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (a molar excess, typically 2-3 equivalents per nitrile group) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

-